An In-depth Technical Guide to (S,R,S)-Ahpc-Me-C6-NH2: A VHL-Recruiting Ligand for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-Ahpc-Me-C6-NH2: A VHL-Recruiting Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-Me-C6-NH2, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, has emerged as a significant tool in the field of targeted protein degradation (TPD). This synthetic molecule serves as a crucial building block for the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-Me-C6-NH2, with a particular focus on its role as a potent and selective degrader of the F-box protein FBXO22. Included are summaries of its physicochemical properties, biological activity, and detailed experimental protocols for its characterization.
Introduction
Targeted protein degradation utilizing PROTACs is a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-Ahpc-Me-C6-NH2 is an E3 ligase ligand-linker conjugate that incorporates a derivative of the VH032 ligand, which demonstrates high binding affinity for the von Hippel-Lindau (VHL) E3 ligase. The terminal amine group on the C6 linker provides a versatile point of attachment for a target protein ligand, enabling the synthesis of novel PROTACs.
Recent studies have highlighted the utility of (S,R,S)-Ahpc-Me-C6-NH2 in the development of a selective degrader of FBXO22, an E3 ligase subunit implicated in tumorigenesis. This guide will delve into the technical details of this important research tool.
Physicochemical and Biological Properties
(S,R,S)-Ahpc-Me-C6-NH2 is a white to off-white solid with the molecular formula C30H45N5O4S and a molecular weight of 571.77 g/mol .[1] It is soluble in organic solvents such as DMSO.[1]
Data Presentation
The following tables summarize the key quantitative data for (S,R,S)-Ahpc-Me-C6-NH2 and its core components.
| Parameter | Value | Notes | Reference(s) |
| Molecular Formula | C30H45N5O4S | [1] | |
| Molecular Weight | 571.77 g/mol | [1] | |
| Appearance | Solid, off-white to light yellow | [1] | |
| Solubility | ≥ 100 mg/mL in DMSO | Hygroscopic |
| Target | Parameter | Value | Cell Line | Notes | Reference(s) |
| FBXO22 | DC50 | 77 nM | Jurkat | Half-maximal degradation concentration. | |
| FBXO22 | Dmax | 99% | Jurkat | Maximum degradation. | |
| VHL | Kd | 3.01 nM | Binding affinity of the core fluorescent probe BODIPY FL VH032. |
Mechanism of Action: FBXO22 Degradation
When incorporated into a PROTAC targeting a specific protein, (S,R,S)-Ahpc-Me-C6-NH2 facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, and Cullin 2). This proximity induces the polyubiquitination of the target protein by the E2 ubiquitin-conjugating enzyme recruited by the VHL complex. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the target protein.
Interestingly, (S,R,S)-Ahpc-Me-C6-NH2 itself has been identified as a potent degrader of FBXO22. The proposed mechanism involves the metabolic conversion of the terminal primary amine to an aldehyde. This aldehyde then forms a covalent, reversible bond with a cysteine residue (Cys326) on FBXO22, leading to its recruitment to the VHL E3 ligase and subsequent degradation.
Signaling Pathway Diagram
Caption: Mechanism of (S,R,S)-Ahpc-Me-C6-NH2-mediated FBXO22 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of (S,R,S)-Ahpc-Me-C6-NH2.
Synthesis of (S,R,S)-Ahpc-Me-C6-NH2
A detailed, step-by-step synthesis protocol for (S,R,S)-Ahpc-Me-C6-NH2 is not publicly available in peer-reviewed literature. However, based on related patent literature, a plausible synthetic route can be inferred. The synthesis would likely involve the coupling of a protected (S,R,S)-AHPC-Me core with a C6 linker containing a protected amine functionality, followed by deprotection. The core (S,R,S)-AHPC-Me can be synthesized from commercially available starting materials through a series of standard peptide coupling and organic synthesis reactions.
Western Blotting for FBXO22 Degradation
This protocol is for assessing the dose- and time-dependent degradation of endogenous FBXO22 in a cell line such as Jurkat.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of FBXO22 degradation.
Methodology:
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Cell Culture and Treatment: Culture Jurkat cells to the desired density. Treat cells with varying concentrations of (S,R,S)-Ahpc-Me-C6-NH2 (e.g., 0.1 nM to 10 µM) for different time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (DMSO).
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Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with a primary antibody specific for FBXO22 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the FBXO22 band intensity to the loading control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is designed to measure the formation of the ternary complex between the VHL E3 ligase complex, an FBXO22-recruiting PROTAC (derived from (S,R,S)-Ahpc-Me-C6-NH2), and FBXO22.
Experimental Workflow Diagram:
Caption: Workflow for TR-FRET assay to measure ternary complex formation.
Methodology:
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Reagent Preparation:
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Express and purify recombinant VCB (VHL-Elongin B-Elongin C) complex with an affinity tag (e.g., GST-tag).
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Express and purify recombinant FBXO22 with a different affinity tag (e.g., His-tag).
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Prepare a serial dilution of the PROTAC.
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Use a TR-FRET donor antibody that recognizes the VCB tag (e.g., terbium-conjugated anti-GST) and a TR-FRET acceptor antibody that recognizes the FBXO22 tag (e.g., d2-conjugated anti-His).
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Assay Protocol:
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In a 384-well plate, add the VCB complex, FBXO22, and the PROTAC at various concentrations.
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Add the TR-FRET donor and acceptor antibodies.
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Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
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Data Acquisition:
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Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at both the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm).
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Data Analysis:
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Calculate the FRET ratio (acceptor emission / donor emission).
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Plot the FRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
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Quantitative Proteome-wide Mass Spectrometry
This protocol is for assessing the selectivity of an (S,R,S)-Ahpc-Me-C6-NH2-based PROTAC by quantifying changes in the entire proteome upon treatment.
Experimental Workflow Diagram:
Caption: Workflow for quantitative proteomic analysis.
Methodology:
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Sample Preparation:
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Treat cells (e.g., MOLT-4) with the PROTAC at a fixed concentration (e.g., 1 µM) and a vehicle control for a specific duration (e.g., 5 hours).
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Lyse the cells and extract the proteins.
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Reduce, alkylate, and digest the proteins into peptides using trypsin.
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Peptide Labeling (for isobaric labeling approaches):
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Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.
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Pool the labeled peptides.
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LC-MS/MS Analysis:
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Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
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Data Analysis:
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Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
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Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control. This will reveal the on-target degradation of the intended protein and any off-target effects.
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Conclusion
(S,R,S)-Ahpc-Me-C6-NH2 is a valuable chemical probe for the study of targeted protein degradation. Its ability to recruit the VHL E3 ligase and its demonstrated efficacy as a selective degrader of FBXO22 make it a powerful tool for researchers in both academic and industrial settings. The experimental protocols outlined in this guide provide a framework for the characterization of this and other PROTAC molecules, facilitating the development of novel therapeutics for a range of diseases. Further investigation into the pharmacokinetics and in vivo efficacy of PROTACs derived from this scaffold will be crucial for their translation into clinical applications.
